![molecular formula C9H11N3O2S B2625317 5-甲基-3-(丙烷-2-基)-[1,2,4]三唑并[3,4-b][1,3]噻唑-6-羧酸 CAS No. 1176761-60-6](/img/structure/B2625317.png)
5-甲基-3-(丙烷-2-基)-[1,2,4]三唑并[3,4-b][1,3]噻唑-6-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . They contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . Triazoles are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives involves various methods. One common method is the aromatic nucleophilic substitution of a precursor molecule with different amines and triazole-2-thiol . Another approach involves the intramolecular cyclization of a precursor molecule .Molecular Structure Analysis
The molecular structure of triazoles includes a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazoles can undergo various chemical reactions due to their versatile nature. For instance, they can participate in aromatic nucleophilic substitution reactions . They can also undergo intramolecular cyclization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of triazoles can vary depending on their specific structure and substituents. For instance, some triazoles exhibit cytotoxicity at certain concentrations .科学研究应用
合成和在抗菌活性中的应用
- Taha (2008) 的一项研究讨论了某些 1,2,4-三唑并[3,4-b]-1,3,4-噻二唑的合成,包括与本化合物类似的衍生物,并探讨了它们的潜在抗菌活性 (Taha, 2008).
结构分析和合成技术
- Hlazunova 等人 (2020) 的研究重点是合成 3-甲基-6-R-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑衍生物,这些衍生物是潜在的生物活性化合物。这项研究提供了对这些化合物的结构方面的见解 (Hlazunova, Panasenko, & Knysh, 2020).
晶体学研究
- 董和王 (2005) 对三唑并噻二唑的新衍生物的晶体结构进行了研究,提供了对分子结构的见解,这对于了解它们的化学性质和潜在应用至关重要 (Dong & Wang, 2005).
潜在的抗癌应用
- Khan 等人 (2010) 的一项研究合成了一系列具有金刚烷部分的三唑并噻二唑,并评估了它们对各种人细胞系的抗增殖活性。这项研究表明这些化合物具有潜在的抗癌应用 (Khan et al., 2010).
杂环化合物合成
- 陈等人 (2008) 合成了新的杂环化合物,将三唑基和异恶唑基结合在单个分子中,展示了这些化合物在化学合成中的多功能性 (Chen, Liu, Xu, & Yang, 2008).
水污染治理应用
- Hozien 等人 (2021) 的一项研究重点是一锅合成三唑衍生物及其在水污染治理中的潜在应用。这证明了这些化合物的环境应用 (Hozien, EL-Mahdy, Ali, Markeb, & El-Sherief, 2021).
作用机制
Triazoles
are nitrogenous heterocyclic moieties that are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .
Thiazoles
, on the other hand, are found in many potent biologically active compounds. They are important types of molecules and natural products and play a main role in cell biology . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur-containing compounds called isothiazole .
安全和危害
未来方向
生化分析
Biochemical Properties
5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . These interactions can lead to the modulation of enzymatic activity, affecting metabolic pathways and cellular processes. Additionally, 5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid can form hydrogen bonds with biomolecules, enhancing its binding affinity and specificity .
Cellular Effects
The effects of 5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, 5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid can alter the expression of genes involved in oxidative stress response and inflammation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This compound can also induce conformational changes in proteins, affecting their function and stability. Additionally, 5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid has been shown to modulate gene expression by interacting with transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid can change over time. This compound exhibits good stability under standard laboratory conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that 5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzymatic activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and biotransformation . This compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lipids . Additionally, 5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid may require specific cofactors for its enzymatic reactions, influencing its overall metabolic profile.
Transport and Distribution
Within cells and tissues, 5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . This compound may also accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The localization and distribution of 5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid can influence its efficacy and toxicity.
Subcellular Localization
The subcellular localization of 5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it influences mitochondrial function and energy metabolism . The subcellular distribution of 5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid can determine its biological effects and therapeutic potential.
属性
IUPAC Name |
5-methyl-3-propan-2-yl-[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-4(2)7-10-11-9-12(7)5(3)6(15-9)8(13)14/h4H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHNWZIGPDZSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NN=C(N12)C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
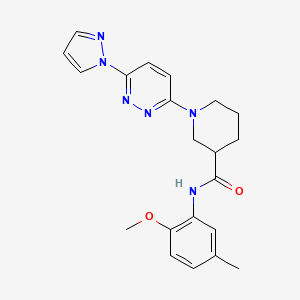
![2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-propylacetamide](/img/structure/B2625236.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625238.png)

![N-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2625246.png)
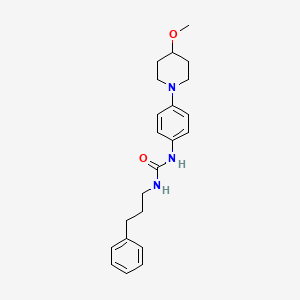
![N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2625248.png)
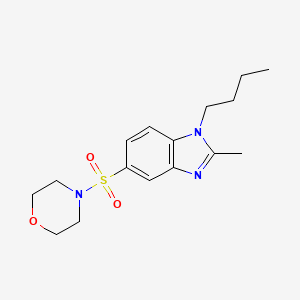
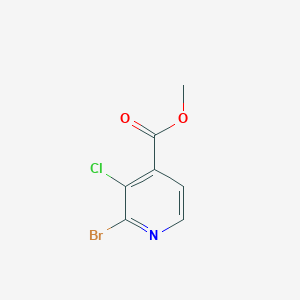
![1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-5-carboxylic acid](/img/structure/B2625251.png)
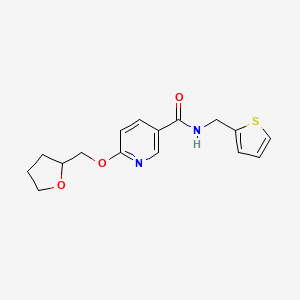
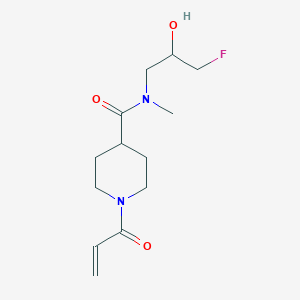
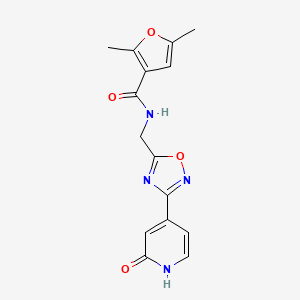
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B2625257.png)
